molecular formula C15H14O4S B12704579 Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)- CAS No. 151792-74-4

Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-

Cat. No.: B12704579
CAS No.: 151792-74-4
M. Wt: 290.3 g/mol
InChI Key: JUHSFDMWJWDIMK-UHFFFAOYSA-N
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Description

Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrrole ring fused with a pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and pyridines, which undergo a series of reactions such as alkylation, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these effects to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its interactions with biological targets can be optimized to enhance efficacy and reduce side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo(3,4-c)pyrrole derivatives
  • Pyridine-containing compounds
  • Piperazine derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

151792-74-4

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,4-benzoxathiin-6-ol

InChI

InChI=1S/C15H14O4S/c1-18-12-4-2-9(6-11(12)17)14-8-20-15-7-10(16)3-5-13(15)19-14/h2-7,14,16-17H,8H2,1H3

InChI Key

JUHSFDMWJWDIMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CSC3=C(O2)C=CC(=C3)O)O

Origin of Product

United States

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